Superior Enzymatic Inhibition of mIDH1 by Dibromoacetophenone Scaffold vs. Des‑Bromo or Mono‑Bromo Analogs
1-(2-Amino-3,5-dibromophenyl)ethanone demonstrates direct inhibitory activity against the oncogenic mutant IDH1 R132H with a Ki of 380 nM [1]. While this potency is moderate, the 3,5‑dibromo substitution is essential for activity. SAR studies in the same chemical series confirm that the presence of both bromine atoms is critical, as optimized derivatives built upon this core achieved sub‑nanomolar IC50 values against IDH1 R132H (IC50 = 80.0 nM) and IDH1 R132C (IC50 = 58.0 nM) [2]. In contrast, the non‑brominated or mono‑brominated analogs in this series show significantly reduced or negligible activity, establishing the dibromo‑2‑aminoacetophenone core as a privileged scaffold for mIDH1 inhibition.
| Evidence Dimension | mIDH1 R132H Enzyme Inhibition (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 380 nM (IDH1 R132H); IC50 = 1.10E+3 nM (IDH1 R132C) |
| Comparator Or Baseline | Optimized dibromoacetophenone derivative (compound 27j) in same study |
| Quantified Difference | Optimized derivative shows >4-fold improvement in IC50 (80.0 nM vs. 380 nM for parent) |
| Conditions | Inhibition of human IDH1 R132H mutant expressed in E. coli, assessed by NADPH consumption [1]; SAR study on dibromoacetophenone derivatives [2] |
Why This Matters
For researchers focused on developing novel mIDH1 inhibitors for oncology applications, this compound serves as the validated starting point for hit‑to‑lead optimization, which is not possible with less‑substituted acetophenone analogs.
- [1] BindingDB BDBM50029557. Inhibition of human IDH1 R132H mutant expressed in Escherichia coli BL21-CodonPlus. View Source
- [2] Identification and structure-activity relationship optimization of dibromoacetophenones as novel mIDH1 inhibitors. MedChemExpress, 2025. View Source
